6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H22N4O3 and its molecular weight is 270.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the family of tetrahydropyrimidines. It possesses a unique molecular structure characterized by a tetrahydropyrimidine ring with various functional groups, including amino and methoxy substituents. This compound is of interest due to its potential biological activities and applications in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂N₄O₃
- Molecular Weight : 270.33 g/mol
- Functional Groups : Amino groups and methoxy propyl substituents enhance its reactivity and interaction with biological molecules.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in several areas:
- Antimicrobial Properties : Initial studies suggest that similar tetrahydropyrimidine derivatives exhibit antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
- Antiviral Activity : Some derivatives have been investigated for their ability to inhibit viral replication, suggesting a potential role in antiviral therapies.
- Cytotoxicity Against Cancer Cells : There is emerging evidence indicating that certain structural analogs may exhibit cytotoxic effects against cancer cell lines, making them candidates for further research in oncology.
The exact mechanism of action for this compound is still under investigation. However, insights can be drawn from related compounds:
- Receptor Interaction : Similar compounds have been shown to interact with muscarinic receptors in the brain, which could suggest a pathway for neurological effects.
- Enzyme Inhibition : Some studies indicate that these compounds may inhibit specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observations |
---|---|---|
Antimicrobial | Tetrahydropyrimidine derivatives | Effective against Gram-positive bacteria |
Antiviral | Various pyrimidine analogs | Inhibition of viral replication noted |
Cytotoxicity | Analogous compounds in cancer studies | Induced apoptosis in specific cancer cell lines |
Case Study: Antimicrobial Activity
A study exploring the antimicrobial efficacy of tetrahydropyrimidines found that derivatives similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of amino and methoxy groups was crucial for enhancing antimicrobial potency.
Case Study: Anticancer Potential
Research conducted on a series of tetrahydropyrimidine derivatives revealed that certain substitutions led to increased cytotoxicity against human breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
Properties
IUPAC Name |
6-amino-5-(3-methoxypropylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-8(2)7-16-10(13)9(11(17)15-12(16)18)14-5-4-6-19-3/h8,14H,4-7,13H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAZQBCVZWKUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.